molecular formula C8H8N2O3 B12995721 5,8-Dihydro-6H-pyrano[3,4-d]pyrimidine-4-carboxylic acid

5,8-Dihydro-6H-pyrano[3,4-d]pyrimidine-4-carboxylic acid

Cat. No.: B12995721
M. Wt: 180.16 g/mol
InChI Key: WTQKGOVWYNILRS-UHFFFAOYSA-N
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Description

5,8-Dihydro-6H-pyrano[3,4-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique pyrano[3,4-d]pyrimidine core, which is known for its potential biological activities. The structure of this compound includes a fused pyrimidine and pyran ring system, making it a versatile scaffold for the development of various pharmacologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydro-6H-pyrano[3,4-d]pyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of appropriate aldehydes with malononitrile and barbituric acid derivatives under basic conditions, followed by cyclization to form the pyrano[3,4-d]pyrimidine core. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydro-6H-pyrano[3,4-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrano[3,4-d]pyrimidine derivatives with various functional groups.

Scientific Research Applications

5,8-Dihydro-6H-pyrano[3,4-d]pyrimidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Dihydro-6H-pyrano[3,4-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key amino acid residues in the enzyme’s active site, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dihydro-6H-pyrano[3,4-d]pyrimidine-4-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDKs and other enzymes makes it a valuable scaffold for drug development.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c11-8(12)7-5-1-2-13-3-6(5)9-4-10-7/h4H,1-3H2,(H,11,12)

InChI Key

WTQKGOVWYNILRS-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=NC=N2)C(=O)O

Origin of Product

United States

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